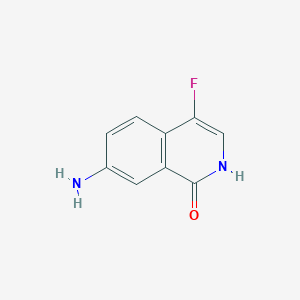

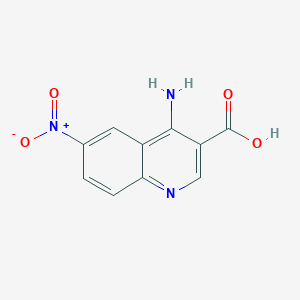

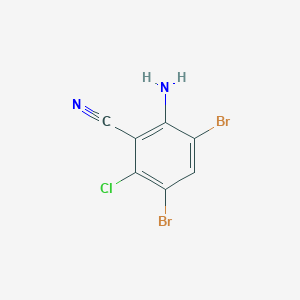

![molecular formula C10H8O4 B3032144 Benzoic acid, 3-[(1E)-2-carboxyethenyl]- CAS No. 115974-98-6](/img/structure/B3032144.png)

Benzoic acid, 3-[(1E)-2-carboxyethenyl]-

Overview

Description

Benzoic acid, 3-[(1E)-2-carboxyethenyl]- is a naturally occurring carboxylic acid found in many plants and animals, as well as in some foods and beverages. It is a white, crystalline solid with a slightly acidic taste. Benzoic acid has a wide range of uses in industry, from food preservation to pharmaceuticals, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Benzoic Acid in Foods and Environmental Distribution

Benzoic acid, an aromatic carboxylic acid, naturally occurs in plant and animal tissues and is produced by microorganisms. It and its derivatives, such as alkyl esters and parabens, are used as antibacterial and antifungal preservatives in food, cosmetics, hygiene, and pharmaceutical products. Due to their widespread occurrence and use, these compounds are found in various environmental mediums including water, soil, and air, leading to high, common, and lengthy human exposure. This review focuses on the presence and use of benzoic acid in foods and discusses its metabolism, toxicology, analytical detection methods, and legal limits (del Olmo, Calzada, & Nuñez, 2017).

Photophysical Properties in Lanthanide-based Coordination Polymers

Derivatives of 3,5-dihydroxy benzoic acid, including aromatic carboxylic acids, have been used in synthesizing lanthanide coordination compounds. These compounds demonstrate interesting photophysical properties, useful in studying spectroscopy and light harvesting. The coordinated benzoate ligands in these compounds serve as efficient chromophores, with some exhibiting bright green luminescence and long excited state lifetimes, making them significant in the field of photophysical research (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Single Electron Activation of Aryl Carboxylic Acids

Aryl carboxylic acids, including benzoic acids, are stable and diverse, making them promising materials in organic synthesis. The recent development of single-electron activation strategies has enabled the transformation of benzoic acids into high-value molecules, leveraging methods like electrocatalysis and photocatalysis. This review summarizes advancements in this field, emphasizing the scope of reactions, catalytic systems, and underlying mechanisms (Hu, Liu, Hou, & Gao, 2020).

Thermodynamic Study in Pharmaceutical Research

Benzoic acid serves as a model compound in pharmaceutical research. Understanding its thermodynamic phase behavior is crucial for process design in pharmaceuticals. The study used models to address phase equilibria of benzoic acid in aqueous and organic solutions, contributing to the understanding of stability and solubility in pharmaceutical contexts (Reschke, Zherikova, Verevkin, & Held, 2016).

Applications in Organic Chemistry and Material Science

Benzoic acid derivatives have been explored in various organic chemistry and material science applications, such as in the formation of hydrogen-bonded co-crystal structures, C–H functionalization for organic synthesis, synthesis of antibacterial agents, and in the study of adsorption properties on carbon nanotubes. These studies showcase the compound's versatility and importance across multiple scientific disciplines (Chesna et al., 2017; Li et al., 2016; Satpute, Gangan, & Shastri, 2018; Arsano et al., 2022).

properties

IUPAC Name |

3-(2-carboxyethenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWPBEWWHJTYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353668 | |

| Record name | Benzoic acid, 3-[(1E)-2-carboxyethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3-[(1E)-2-carboxyethenyl]- | |

CAS RN |

115974-98-6 | |

| Record name | Benzoic acid, 3-[(1E)-2-carboxyethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

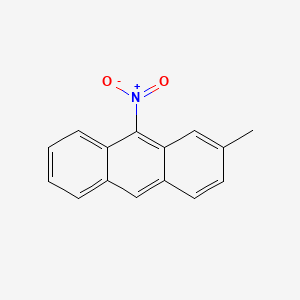

![Benzaldehyde, 2-[(5-bromopentyl)oxy]-](/img/structure/B3032071.png)

![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol](/img/structure/B3032081.png)